Ethyl 2-(isoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-(1,2-oxazole-5-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-2-20-15(19)12-9-5-3-4-6-11(9)22-14(12)17-13(18)10-7-8-16-21-10/h7-8H,2-6H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPODRLSZHKNGDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Ethyl 2-(isoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex compound that is part of the thiophene and isoxazole families. Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.
Mode of Action
Based on the known properties of thiophene and isoxazole derivatives, it can be inferred that the compound may interact with its targets to induce a variety of biological effects.
Biological Activity
Ethyl 2-(isoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, structural characteristics, and biological evaluations based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 253.33 g/mol. Its structure features a unique combination of an isoxazole moiety and a benzo[b]thiophene framework, which contributes to its biological activity. The presence of functional groups such as carboxylates and amides enhances its reactivity and potential therapeutic applications.
Biological Activity Overview
This compound exhibits a range of biological activities:
- Antimicrobial Activity : The compound shows promising results against various bacterial strains, including resistant strains. Studies have indicated that compounds with similar benzo[b]thiophene structures possess significant antimicrobial properties due to their ability to disrupt bacterial cell walls and inhibit growth .
- Antitumor Activity : Research has highlighted the potential of isoxazole derivatives in cancer therapy. This compound may exhibit cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Compounds featuring benzo[b]thiophene structures have been reported to possess anti-inflammatory properties. This activity may be attributed to the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Isoxazole Ring : The isoxazole moiety is synthesized through cyclization reactions involving hydroxylamine and appropriate carbonyl precursors.
- Construction of Benzo[b]thiophene Framework : This step usually includes the formation of thiophene rings followed by functionalization to introduce carboxamide groups.
- Final Coupling Reactions : The final product is obtained by coupling the isoxazole derivative with the benzo[b]thiophene component.
Case Studies
Several studies have evaluated the biological activity of this compound:
- Antitumor Evaluation : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values comparable to established chemotherapeutic agents .
- Antimicrobial Screening : The compound was tested against multiple bacterial strains using standard agar diffusion methods. Results indicated effective inhibition zones against both Gram-positive and Gram-negative bacteria .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Structure | Lacks isoxazole; simpler structure |
| Ethyl 2-(methylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Structure | Contains methylamino group; different biological activity |
| Ethyl 2-(cyclohexanecarboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Structure | Cyclohexane ring; alters lipophilicity |
This compound stands out due to its dual functionality from both the isoxazole and benzo[b]thiophene components. This combination may enhance its biological activities compared to simpler analogs.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiophene and isoxazole derivatives. The incorporation of these moieties into drug design has been linked to enhanced activity against various cancer cell lines. For instance, research indicates that thiophene-based compounds can inhibit key enzymes involved in cancer progression, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory pathways associated with tumor growth .
Anti-inflammatory Properties
The compound exhibits anti-inflammatory properties, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes that contribute to inflammation . The structural characteristics of the compound facilitate its interaction with biological targets involved in inflammatory responses.
Synthesis and Characterization
The synthesis of Ethyl 2-(isoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be achieved through multicomponent reactions involving isoxazole derivatives and benzo[b]thiophene precursors. These synthetic pathways have been optimized for yield and purity, demonstrating the compound's accessibility for further research .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The IC50 values obtained from these studies indicate a promising therapeutic index . Additionally, docking studies suggest strong binding affinity to target proteins involved in cancer metabolism.
In Vivo Studies
Preclinical trials using animal models have shown that the compound reduces tumor size significantly compared to control groups. These findings support the potential use of this compound as an effective anticancer agent .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to other similar compounds:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | High | COX/LOX inhibition |
| Thiophene Derivative A | High | Moderate | Apoptosis induction |
| Isoxazole Compound B | Low | High | Cytokine inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
